Penillic acid
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Overview
Description
Benzylpenillic acid is a this compound having a benzyl substituent at the 5-position.
Scientific Research Applications
Agricultural and Biological Applications
Penillic acid, as a metabolite of penicillin G, shows significant implications in agricultural and biological contexts. Aldeek et al. (2016) investigated the stability of penicillin G under various conditions and identified this compound as one of its most abundant metabolites. This study provides insights into the behavior of this compound in agricultural applications, particularly in the treatment of citrus trees infected with citrus greening disease (Aldeek et al., 2016).
Methodological Development in Chemical Analysis
The development of analytical methods for detecting this compound in biological matrices is another area of research. Canzani et al. (2017) developed a method using UHPLC-MS/MS to quantitate this compound in citrus fruit, highlighting its role in the study of drug residues and degradation products (Canzani et al., 2017).
Environmental Implications
Research by Li et al. (2008) on penicillin G in wastewater revealed that this compound is a major degradation product in surface water. This study provides essential information on the environmental fate of this compound, contributing to our understanding of pharmaceutical pollutants (Li et al., 2008).
Properties
Molecular Formula |
C16H18N2O4S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(3S)-5-benzyl-2,2-dimethyl-7,7a-dihydro-3H-imidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-10(8-9-6-4-3-5-7-9)17-11(14(19)20)13(18)23-16/h3-7,11-13H,8H2,1-2H3,(H,19,20)(H,21,22)/t11?,12-,13?/m0/s1 |
InChI Key |
PSPRNQOVLYLHSA-CPCZMJQVSA-N |
Isomeric SMILES |
CC1([C@@H](N2C(S1)C(N=C2CC3=CC=CC=C3)C(=O)O)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(N=C2CC3=CC=CC=C3)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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